molecular formula C22H30O4 B030105 Cannabidiolic acid CAS No. 1244-58-2

Cannabidiolic acid

Cat. No. B030105
CAS RN: 1244-58-2
M. Wt: 358.5 g/mol
InChI Key: WVOLTBSCXRRQFR-DLBZAZTESA-N
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Description

Synthesis Analysis

CBDA is synthesized in the cannabis plant through the action of CBDA synthase, which catalyzes the conversion of cannabigerolic acid (CBGA) into CBDA, the dominant cannabinoid in fiber-type Cannabis sativa. This process is critical for determining the chemotype of cannabis plants (Taura et al., 2007).

Molecular Structure Analysis

The molecular structure of CBDA shares similarities with other cannabinoids, characterized by its carboxylic acid group that distinguishes it from CBD. This structural aspect is crucial for CBDA's unique properties and its interaction with various biological pathways.

Chemical Reactions and Properties

CBDA can undergo decarboxylation to form CBD, a process accelerated by heat or light. This transformation is significant for the pharmacological availability of CBD in cannabis products. Additionally, CBDA's reactivity includes its potential to undergo intramolecular cyclization, a reaction that could influence its bioactivity and synthesis of derivative compounds (Marzullo et al., 2020).

Physical Properties Analysis

The physical properties of CBDA, such as solubility and boiling point, are influenced by its molecular structure. These properties affect how CBDA can be extracted, purified, and utilized in various formulations, highlighting the importance of understanding these characteristics for pharmaceutical applications.

Chemical Properties Analysis

CBDA exhibits unique chemical properties, including its potential as a non-psychoactive cannabinoid with antioxidant, anti-inflammatory, and anti-cancer properties. These attributes suggest that CBDA could have therapeutic benefits, warranting further investigation into its mechanisms of action and potential health applications (Takeda et al., 2012).

Scientific Research Applications

1. Anti-inflammatory and Anticancer Properties

CBDA, a key phytocannabinoid in hemp, has shown potential as an anti-inflammatory and anticancer agent. Its pharmacological properties range from adrenergic and serotoninergic actions to enzyme modulation. The current literature supports its potential in developing new therapeutic agents, especially for its anti-inflammatory and anticancer capabilities (Deiana, 2017).

2. Neuroprotective and Antidepressant Potential

CBDA has been identified for its neuroprotective properties, effective in epilepsy, substance abuse, schizophrenia, and other neuropsychiatric disorders. These effects are attributed to its interaction with various receptors and its anti-inflammatory and antioxidant properties (Silvestro et al., 2019).

3. Anti-emetic and Anti-convulsant Effects

Research highlights CBDA's bioactivity as an anti-emetic and anti-convulsant drug. Its potential health-related capabilities are gaining interest, particularly in its role in managing nausea and seizures (Formato et al., 2020).

4. Inhibition of Cancer Cell Migration

CBDA has demonstrated the ability to inhibit the migration of aggressive breast cancer cells. This effect involves the inhibition of specific protein kinases and activation of small GTPase, pointing towards its role in cancer cell migration control (Takeda et al., 2012).

5. Antioxidant Properties

CBDA's role as a natural antioxidant is increasingly being recognized. Its chemical structure enables it to exert significant biological activities, including its antioxidant effects, which are being explored for various therapeutic applications (Boulebd, 2021).

Safety And Hazards

CBDA is considered highly flammable and can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation .

Future Directions

The complex pathogenesis of cerebral ischemia associated with the multi-target effects of CBD indicates a potential and promising future of CBD as a neuroprotective agent . Antioxidant, anti-inflammatory, antiapoptotic, and neuroplastic effects are believed to be involved in the CBD neuroprotective effects .

properties

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOLTBSCXRRQFR-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154318
Record name Cannabidiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabidiolic acid

CAS RN

1244-58-2
Record name Cannabidiolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabidiolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIDIOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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